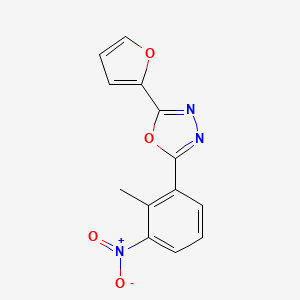![molecular formula C15H16ClN3O2 B5714347 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has been widely studied due to its potential therapeutic applications. This compound is commonly referred to as CMPI and belongs to the piperazine family of compounds. CMPI is known for its ability to modulate the activity of certain neurotransmitters in the brain, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of CMPI is not fully understood. However, studies have shown that CMPI binds to certain receptors in the brain such as the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are known to play a role in the development of various neurological disorders. By modulating the activity of these receptors, CMPI is believed to have a therapeutic effect on these disorders.
Biochemical and Physiological Effects:
CMPI has been shown to have several biochemical and physiological effects. Studies have shown that CMPI has the ability to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CMPI in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPI for lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of CMPI is its complex synthesis process, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of CMPI. One of the main areas of research is the development of new drugs based on the structure of CMPI for the treatment of various neurological disorders. Another area of research is the study of the mechanism of action of CMPI, which could lead to a better understanding of its therapeutic effects. Additionally, the synthesis of CMPI could be optimized to make it more cost-effective and easier to produce in large quantities.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a promising compound for the development of new drugs for the treatment of various neurological disorders. Its ability to modulate the activity of certain neurotransmitters in the brain makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of CMPI and to optimize its synthesis process.
Métodos De Síntesis
The synthesis of CMPI is a complex process that involves several steps. The first step involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form 3-chloro-N-ethoxycarbonylaniline. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CMPI has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. Studies have shown that CMPI has the ability to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are known to play a crucial role in the development of these disorders.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-9-14(17-21-11)15(20)19-7-5-18(6-8-19)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGOLJZLQSQRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)

![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
